N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Soluble epoxide hydrolase piperidine urea regioisomer SAR

Designed for systematic SAR campaigns, this 3-substituted piperidine-1-carboxamide serves as a matched-pair partner to the published 4-substituted analog (PDB:3KOO ligand). Procure both regioisomers to directly map binding consequences of substitution geometry. The naphthalen-1-ylmethyl moiety establishes the upper lipophilicity boundary in ADME optimization (ΔlogP ~1.5–2 units vs. 4-chlorobenzyl analog). Ideal for heterocycle scanning and multi-target kinase/sEH cascade screening. Custom synthesis; request quote for tailored pack sizes.

Molecular Formula C21H22N4O2
Molecular Weight 362.433
CAS No. 2034621-27-5
Cat. No. B2577640
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide
CAS2034621-27-5
Molecular FormulaC21H22N4O2
Molecular Weight362.433
Structural Identifiers
SMILESC1CC(CN(C1)C(=O)NCC2=CC=CC3=CC=CC=C32)OC4=NC=CC=N4
InChIInChI=1S/C21H22N4O2/c26-21(24-14-17-8-3-7-16-6-1-2-10-19(16)17)25-13-4-9-18(15-25)27-20-22-11-5-12-23-20/h1-3,5-8,10-12,18H,4,9,13-15H2,(H,24,26)
InChIKeyOGTATDBDSACQEU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(Naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034621-27-5): Structural and Pharmacophore Profile for Procuring Scientists


N-(Naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034621-27-5, molecular formula C21H22N4O2, MW 362.43) is a synthetic small molecule belonging to the piperidine-1-carboxamide class. Its architecture features three distinct pharmacophoric elements: a lipophilic naphthalen-1-ylmethyl group, a central piperidine ring substituted at the 3-position with a pyrimidin-2-yloxy moiety, and a urea-like carboxamide linker [1]. This specific structural combination places it within a chemical space explored for both soluble epoxide hydrolase (sEH) inhibition and kinase modulation, though its own publicly disclosed biological profile remains unpublished in peer-reviewed literature as of the search date [2].

Why a Naphthalenylmethyl-(pyrimidin-2-yloxy)piperidine Carboxamide Cannot Be Casually Substituted: A Quantitative Rationale for CAS 2034621-27-5


The piperidine-1-carboxamide scaffold is exquisitely sensitive to both the position of the heteroaryloxy substituent and the nature of the N-aryl methyl group. Published structure-activity relationship (SAR) data from closely related series demonstrate that moving the pyrimidin-2-yloxy group from the 4-position to the 3-position of the piperidine ring alters the three-dimensional orientation of the critical urea pharmacophore, directly impacting target binding. In the sEH inhibitor series, the 4-substituted compound N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide was co-crystallized with human sEH (PDB: 3KOO), confirming a precise binding geometry that would be disrupted by a 3-substitution [1]. Additionally, replacing a substituted benzyl group (e.g., 4-chlorobenzyl) with the bulkier, more lipophilic naphthalen-1-ylmethyl group alters calculated logP by approximately 1.5–2 units, affecting solubility, permeability, and off-target binding profiles [2]. These structural variances preclude simple interchangeability without loss of potency or selectivity.

Quantitative Differentiation Evidence for N-(Naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide Against Key Analogs


Regioisomeric Variation: 3-Pyrimidin-2-yloxy vs. 4-Pyrimidin-2-yloxy Piperidine Core

The target compound bears the pyrimidin-2-yloxy group at the piperidine 3-position, contrasting with the well-characterized 4-position analog N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide, which has a reported co-crystal structure with human sEH (PDB 3KOO) [1]. In the sEH inhibitor optimization study, the 4-substituted piperidine urea core positions the pyrimidine ring to make specific hydrogen bond contacts within the enzyme active site. Relocation to the 3-position alters the vector of the heteroaryloxy group, which is predicted to disrupt this critical interaction network. No direct IC50 comparison is available for the specific naphthalen-1-ylmethyl compound, but the published SAR from the class indicates that regioisomeric changes on the piperidine ring typically result in 10- to >100-fold shifts in potency depending on the target [2].

Soluble epoxide hydrolase piperidine urea regioisomer SAR

N-Aryl Substituent Differentiation: Naphthalen-1-ylmethyl vs. 4-Chlorobenzyl Lipophilicity and Steric Bulk

The target compound incorporates a naphthalen-1-ylmethyl group as the N-aryl methyl substituent, whereas a closely related analog N-[(4-chlorophenyl)methyl]-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034396-27-3) employs a 4-chlorobenzyl group [1]. The naphthalene moiety is significantly more lipophilic and sterically demanding: the computed XLogP3 for the 4-chlorobenzyl analog is 2.5, while the addition of the fused aromatic ring in the naphthalen-1-ylmethyl group is estimated to increase logP by approximately 1.5–2.0 log units (class-level inference based on fragment constants for benzene to naphthalene extension) [2]. This increase in lipophilicity can enhance membrane permeability but may also elevate plasma protein binding and CYP-mediated metabolic clearance. The naphthalene group also introduces the potential for π-π stacking interactions with aromatic residues in hydrophobic binding pockets, absent in the chlorophenyl analog.

Lipophilicity drug-like properties logP comparison

Heteroaryloxy Substituent Comparison: Pyrimidin-2-yloxy vs. Pyrazin-2-yloxy in the Naphthalen-1-ylmethyl Series

The target compound uses a pyrimidin-2-yloxy substituent, whereas a direct structural analog N-[(naphthalen-1-yl)methyl]-4-(pyrazin-2-yloxy)piperidine-1-carboxamide (CAS 950648-09-6) employs a pyrazin-2-yloxy group at the piperidine 4-position, sharing the same molecular formula (C21H22N4O2) . The pyrimidine ring presents two nitrogen atoms at positions 1 and 3, capable of acting as dual hydrogen bond acceptors, while pyrazine has nitrogens at 1 and 4 positions. This difference in nitrogen topology alters the hydrogen bonding geometry and electronic distribution of the heterocycle, which can influence target recognition. Both compounds share the naphthalene pharmacophore but differ in both the heterocycle identity and the piperidine substitution position (3- vs. 4-), creating a combinatorial differentiation that is meaningful for SAR exploration. No head-to-head biological data are publicly available for this compound pair.

Heteroaryl SAR pyrimidine vs pyrazine hydrogen bonding

Patent Landscape Indication: Naphthalenyl-Pyrimidine Compound Class as Potential Kinase Inhibitors

The target compound falls within the structural scope of the ArQule patent family (US 8,173,808, issued 2012) on substituted naphthalenyl-pyrimidine compounds, which claims methods of treating cell proliferative disorders such as cancer via administration of these compounds [1]. The patent discloses the AKT protein kinase family and related signaling pathways as relevant biological targets. While this patent provides a class-level context for the compound's potential application space, the target compound itself (CAS 2034621-27-5) is not specifically exemplified with biological data in the publicly available patent documents, and its precise kinase inhibition profile remains unpublished. This contrasts with other naphthalenyl-pyrimidine analogs within the same patent family that do have disclosed activity data.

Kinase inhibition cancer naphthalenyl-pyrimidine patent

Best-Fit Research and Procurement Application Scenarios for N-(Naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034621-27-5)


Focused Library Design for Regioisomeric SAR Exploration of Piperidine-Urea sEH Inhibitors

This compound is best deployed as a matched-pair partner to the 4-substituted analog N-(2,4-dichlorobenzyl)-4-(pyrimidin-2-yloxy)piperidine-1-carboxamide (PDB 3KOO ligand) in a systematic SAR study evaluating the impact of piperidine substitution geometry on sEH inhibition [1]. Procuring both regioisomers enables head-to-head IC50 determination and co-crystallography to map the binding consequences of 3- vs. 4-substitution, directly addressing a key gap in the current literature.

Lipophilicity-Driven Property Optimization: Naphthalene vs. Substituted Benzyl Series Comparison

The compound serves as the high-logP anchor point in a lipophilicity gradient when compared with N-[(4-chlorophenyl)methyl]-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide (CAS 2034396-27-3, XLogP3 = 2.5) [1]. This paired procurement supports medicinal chemistry campaigns aiming to balance target potency with ADME properties, as the naphthalene analog can establish the upper boundary for acceptable lipophilicity in the series.

Heterocycle Scanning in Naphthalenylmethyl-Piperidine Library Synthesis

When sourced alongside the pyrazine analog (CAS 950648-09-6) and related pyridine-containing variants, the pyrimidine compound enables a systematic heterocycle scan [1]. This is valuable for fragment-based or scaffold-hopping approaches where the hydrogen bond acceptor topology of the heterocycle is a critical variable for target selectivity.

High-Throughput Screening Library Inclusion for Kinase and Epoxide Hydrolase Panels

Given the patent landscape linking naphthalenyl-pyrimidine compounds to kinase inhibition and the chemical similarity to sEH inhibitors, this compound is a rational inclusion in focused HTS libraries targeting both kinase and epoxide hydrolase panels [1]. Its dual pharmacophoric features (naphthalene lipophilic moiety and pyrimidine H-bond acceptor) provide potential for multi-target screening utility.

Quote Request

Request a Quote for N-(naphthalen-1-ylmethyl)-3-(pyrimidin-2-yloxy)piperidine-1-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.